molecular formula C9H9BrFNO3 B1374770 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene CAS No. 1375068-62-4

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene

Cat. No.: B1374770
CAS No.: 1375068-62-4
M. Wt: 278.07 g/mol
InChI Key: RTBBAMMIBRXCEE-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene is a chemical compound with the CAS Number: 1375068-62-4 . It has a molecular weight of 278.08 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrFNO3/c1-5(2)15-9-7(10)3-6(11)4-8(9)12(13)14/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Bromination and Fluorination in Organic Synthesis

Brominated and fluorinated compounds are critical in organic synthesis and materials science. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, showcases the utility of bromination and fluorination. The study by Qiu et al. (2009) presents a practical synthesis method for this compound, emphasizing the importance of such halogenated intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Nitration in Chemical Reactions

Nitration is a fundamental reaction in organic chemistry, often used to introduce nitro groups into aromatic rings. The study by Pietra and Vitali (1972) on the nucleophilic aromatic substitution of the nitro-group illustrates the mechanism and applications of nitration in synthesizing various nitroaromatic compounds, which are essential in producing dyes, pharmaceuticals, and explosives (Pietra & Vitali, 1972).

Properties

IUPAC Name

1-bromo-5-fluoro-3-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(10)3-6(11)4-8(9)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBBAMMIBRXCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742968
Record name 1-Bromo-5-fluoro-3-nitro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-62-4
Record name 1-Bromo-5-fluoro-3-nitro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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